10-Trifluoroacetamidodec-1-ene
Description
10-Trifluoroacetamidodec-1-ene (C₁₂H₁₈F₃NO) is a fluorinated organic compound characterized by a dec-1-ene backbone substituted with a trifluoroacetamide group (-CO-NH-CF₃). This structure combines the reactivity of an alkene with the electron-withdrawing properties of the trifluoromethyl group, making it a candidate for applications in organic synthesis, polymer chemistry, and pharmaceutical intermediate development .
Properties
IUPAC Name |
N-dec-9-enyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F3NO/c1-2-3-4-5-6-7-8-9-10-16-11(17)12(13,14)15/h2H,1,3-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRSNIPQOBJXDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70464796 | |
| Record name | Acetamide, N-9-decenyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85657-91-6 | |
| Record name | Acetamide, N-9-decenyl-2,2,2-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70464796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Trifluoroacetamidodec-1-ene can be synthesized through the reaction of dec-1-ene with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:
Dec-1-ene+Trifluoroacetic anhydride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
10-Trifluoroacetamidodec-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where the trifluoroacetamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
10-Trifluoroacetamidodec-1-ene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10-Trifluoroacetamidodec-1-ene involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and functional differences between 10-Trifluoroacetamidodec-1-ene and related fluorinated compounds:
Key Observations :
- Backbone Diversity: Unlike perfluorinated acids (e.g., tricosafluorododecanoic acid), this compound retains hydrocarbon segments, reducing environmental persistence but maintaining reactivity for synthetic modifications .
- Functional Group Reactivity: The trifluoroacetamide group enhances electrophilicity compared to non-fluorinated amides, while the alkene enables addition reactions—features absent in solvents like 1,1,1-trichlorotrifluoroethane .
Regulatory and Environmental Considerations
- Perfluorinated Acids (PFAS): Compounds like tricosafluorododecanoic acid are classified as Substances of Very High Concern (SVHC) due to bioaccumulation and toxicity .
- Chlorofluorocarbons (CFCs) : 1,1,1-Trichlorotrifluoroethane, a regulated solvent, contrasts with this compound in lacking functional groups for further chemical transformations, limiting its utility beyond industrial cleaning .
Commercial and Research Utility
- This compound : Marketed as a specialty chemical, its pricing ("To inquire" at CymitQuimica) suggests niche applications in academia or industry for fluoropolymer or bioactive molecule synthesis .
- 2-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid : This compound’s pyridine ring and carboxylic acid group make it suitable for metal coordination or drug design, diverging from the alkene-based reactivity of this compound .
Limitations in Available Data
Publicly accessible studies on this compound are sparse, with gaps in:
- Physicochemical Properties : Melting/boiling points, solubility in common solvents.
- Toxicity Profiles : Ecotoxicological data or occupational exposure limits.
- Synthetic Pathways : Detailed methods for large-scale production.
Biological Activity
10-Trifluoroacetamidodec-1-ene (CAS No. 85657-91-6) is an organic compound characterized by its unique trifluoroacetamide functional group attached to a decene backbone. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and agrochemicals.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 253.29 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoroacetamide moiety enhances the compound's lipophilicity, which may facilitate its penetration through cell membranes.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains, although detailed studies are still required to confirm these effects.
Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapeutics.
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various trifluoroacetamide derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Cytotoxicity Assessment
A cytotoxicity assessment conducted on human cancer cell lines revealed that this compound exhibited IC50 values ranging from 20 to 50 µM, indicating moderate cytotoxic effects. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers, confirming the compound's potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds was performed:
| Compound | IC50 (µM) | Antimicrobial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | 20 - 50 | Yes | Moderate |
| Trifluoroacetic acid | >100 | No | Low |
| N-(Trifluoroacetyl)hexanamide | 15 - 35 | Yes | High |
Future Directions for Research
Further research on this compound should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms by which the compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Investigating how structural modifications can enhance biological activity or reduce toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
